Estradiol undecylate itself is not biologically active. Its action depends on a multi-step process that results in the activation of estrogen-responsive genes.
The following diagram illustrates the core signaling pathways activated once estradiol binds to its receptors.
Estradiol signaling pathways via nuclear and membrane receptors.
The binding of estradiol to its intracellular receptors triggers two primary modes of signaling [3] [4]:
The activation of estrogen receptors has widespread effects across different physiological systems. The table below outlines key effects and the implicated genes or mechanisms.
| System/Process | Observed Effect of Estradiol | Implicated Genes/Proteins |
|---|---|---|
| Serotonin Neurotransmission | Modulates mood; potential antidepressant effect [4]. | Increases TPH2 [4], SERT [4]; Decreases MAO-A, MAO-B [4]. |
| Dopaminergic System | Modulates executive functions (working memory, reward) [6]. | Modulation of dopamine neurotransmission [6]. |
| Immune System Regulation | Has immunomodulatory effects; impacts susceptibility to autoimmune diseases [5]. | Regulates IFN-γ (Th1) [5], IL-4 (Th2) [5], expands Treg cells [5], influences B cell activity [5]. |
| Bone Metabolism | Reduces bone resorption and increases bone formation [7]. | Not specified in search results. |
| Reproductive Tissues | Acts as a growth hormone for reproductive organs [7]. | Not specified in search results. |
Based on this mechanism, this compound has been used clinically for several purposes, though it is now largely discontinued [2]:
For researchers, understanding the experimental context of the available data is crucial.
The table below summarizes the available pharmacokinetic parameters for estradiol undecylate (EU) from the search results.
| Parameter | Value / Description | Notes & Sources |
|---|---|---|
| Administration Route | Intramuscular injection (oil solution) | Typically 100 mg/mL concentration [1] [2]. |
| Bioavailability | High | Assumed for intramuscular administration [1] [2]. |
| Metabolism | Cleavage via esterases | Metabolized in liver, blood, and tissues into estradiol and undecanoic acid [1] [2]. |
| Elimination Half-life | Not definitively established | Specific half-life is unknown from available data [1] [2]. |
| Duration of Action | Dose-dependent: 1-4 months | 10-12.5 mg: 1-2 months; 25-50 mg: 2-4 months [1] [3] [2]. |
| Reported Clinical Doses | 100 mg every 3-4 weeks (prostate cancer); 100-800 mg per month (transfeminine hormone therapy) | Largely based on historical use; the medication has been discontinued [1] [2]. |
A detailed experimental protocol for this compound pharmacokinetics cannot be provided, as the search results reveal a critical lack of primary data.
The following diagram illustrates the established metabolic pathway of this compound, based on general pharmacological knowledge.
This compound is a prodrug metabolized to active estradiol.
Given the data gap, here is a potential framework for designing a modern pharmacokinetic study, informed by methodologies used for similar compounds [4] [7].
The conversion of estradiol undecylate to active estradiol is a single-step hydrolysis process. The undecylate ester sidechain is cleaved by nonspecific esterase enzymes, releasing the active hormone and undecanoic acid [1].
The pharmacokinetic parameters and dosing are summarized below:
| Parameter | Detail |
|---|---|
| Bioavailability | High (Intramuscular injection) [1]. |
| Metabolism | Cleavage via esterases in the liver, blood, and tissues [1]. |
| Key Metabolites | Estradiol, undecanoic acid [1]. |
| Duration of Action | 1 to 4 months, depending on dose [1]. |
| Reported Doses | 100 mg every 3-4 weeks for prostate cancer; 100-800 mg monthly for feminizing hormone therapy [1]. |
While specific experimental protocols for this compound hydrolysis were not detailed in the search results, the general principle for analyzing estradiol esters in oil-based formulations involves separation from the oily vehicle followed by quantification.
One stability-indicating analysis method for injectable estrogen esters in an oily vehicle used a multi-step process [2]:
Estradiol undecylate was primarily used as a form of high-dose estrogen therapy for advanced, inoperable prostate cancer [1] [2]. The typical regimen was 100 mg administered via intramuscular injection once every 3 to 4 weeks [1].
Beyond prostate cancer, it was also investigated or used for other indications, including:
The clinical use of this compound in prostate cancer was characterized by effective antitumor action but a concerning profile of side effects.
| Aspect | Summary |
|---|---|
| Antitumor Efficacy | Found to be equivalent to other hormonal therapies like cyproterone acetate in clinical studies [1]. |
| Primary Mechanism | Acts as an agonist of the estrogen receptor; a long-lasting prodrug of estradiol. High-dose estrogen suppresses luteinizing hormone (LH) secretion, leading to reduced testicular testosterone production [1] [3]. |
| Common Side Effects | Gynecomastia (breast development), erectile dysfunction, and infertility in men [1]. |
| Notable Safety Concern | High incidence of cardiovascular complications, which led to its discontinuation in favor of safer options [1]. |
A key clinical trial highlighted these cardiovascular risks. In a subgroup of 21 men treated with 100 mg/month this compound [1]:
This safety profile contrasted sharply with other high-dose estrogen therapies like polyestradiol phosphate and transdermal estradiol, which showed minimal to no cardiovascular toxicity in large studies [1].
This compound is an estrogen ester, specifically a very long-chain fatty acid ester of estradiol [1] [4].
| Property | Description |
|---|---|
| Chemical Formula | C29H44O3 [1] [5]. |
| Formulation | Marketed as an oil solution for intramuscular injection at 100 mg/mL [1]. |
| Duration of Action | Very long-lasting. A single injection could maintain effects for 1 to 4 months, depending on the dose (25 mg to 50 mg) [1]. |
| Metabolism | It is a prodrug that is slowly cleaved by esterases in the liver, blood, and tissues into the active hormone, estradiol, and undecanoic acid [1]. |
The long duration is due to its high lipophilicity (fat solubility). When injected into muscle in an oil solution, it forms a depot from which it is released very slowly into the bloodstream [4]. The pharmacokinetic data for this specific ester is limited, and one analysis noted the lack of adequate published data to derive a reliable concentration-time curve [6].
This compound exerts its antitumor effects in prostate cancer through several interconnected pathways, which are summarized in the diagram below.
This compound mechanism of action in prostate cancer involves direct and indirect pathways.
The primary and best-established mechanism is the indirect pathway of androgen deprivation [1] [3] [7]. The diagram also shows a direct effects pathway. It is theorized that estrogens like DES might have direct cytotoxic effects or inhibit proliferation and induce apoptosis in prostate cancer cells, but the exact mechanism and clinical relevance for this compound are not fully known [3].
For researchers aiming to study compounds like this compound, here are key methodological considerations based on historical clinical studies and recent research.
This compound serves as a historical example of effective but high-risk hormonal therapy for prostate cancer. Its story underscores the critical importance of therapeutic safety and how evolving safety standards and the emergence of superior alternatives like GnRH agonists can lead to the discontinuation of a once-common treatment.
Lipophilicity, measured as the octanol-water partition coefficient (log P), is a key property influencing a drug's absorption, distribution, and duration of action [1] [2]. For estradiol esters, lipophilicity increases with the length of the ester chain, which slows release from injection-site depots and prolongs their duration [3].
The table below summarizes available data for estradiol undecylate and other common esters.
| Estrogen Compound | Ester Chain Length (at C17β) | Log P (Experimental or Predicted) | Notes |
|---|---|---|---|
| Estradiol | N/A | 4.0 [4] | Base molecule reference |
| Estradiol Valerate | 5 carbons | 5.6–6.3 [4] | Experimental range |
| Estradiol Benzoate Butyrate | Mixed (C17β: 4 carbons) | 6.3 [4] | Experimental value |
| Estradiol Cypionate | ~6 carbons (cyclic) | 6.9 [4] | Experimental value |
| Estradiol Enanthate | 7 carbons | 6.7–7.3 [4] | Experimental range |
| This compound | 11 carbons | ~8.0 (Predicted) | Estimate based on structure-activity relationship (see explanation below) |
For This compound, which has an 11-carbon ester chain, the log P can be predicted to be higher than the listed esters. The consistent increase in log P with chain length suggests a value of approximately 8.0 or higher is a reasonable estimate for this long-acting ester [4] [3].
The most recognized method for experimentally determining log P is the shake-flask method [2]. The general workflow for this procedure is outlined below.
Experimental workflow for the shake-flask method
Beyond the shake-flask method, other techniques include [2]:
The high predicted lipophilicity of this compound directly correlates with its very long duration of action, making it suitable for dosing intervals of one to four months [6] [3].
To definitively confirm its log P, you can:
This compound (EU) is a long-acting estrogen ester prodrug. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Chemical Name | This compound (EU); also known as estradiol undecanoate [1]. |
| Drug Class | Estrogen; Estrogen ester [1]. |
| Biological Target | Estrogen receptor (ER) [1] [2]. |
| Mechanism | Acts as a prodrug. Following injection, esterases cleave the undecylate ester to release bioactive estradiol [1]. |
| Primary Pathway | KEGG Estrogen signaling pathway hsa04915 [3] [2]. |
| Administration Route | Intramuscular injection (oil solution) [1]. |
| Duration of Action | 1 to 4 months, depending on the dose (e.g., 25–50 mg lasts 2–4 months) [1]. |
This compound is one of several injectable estradiol esters, differentiated mainly by its duration of action. The following table compares key esters, ordered from shortest to longest-acting.
| Estradiol Ester | Formulation | Key Pharmacokinetic Characteristics |
|---|---|---|
| Estradiol Benzoate (EB) | Oil solution | Shortest-acting; rapid absorption and clearance [4]. |
| Estradiol Valerate (EV) | Oil solution | Intermediate duration; one of the most commonly used forms in some regions [4]. |
| Estradiol Cypionate (EC) | Oil solution / Aqueous suspension | Longer duration than estradiol valerate; another commonly used form [4]. |
| Estradiol Enanthate (EEn) | Oil solution | Long-acting; slower release due to increased lipophilicity [4]. |
| This compound (EU) | Oil solution | Very long-acting; the most lipophilic ester listed, leading to the slowest release from the injection-site depot [4] [1]. |
This compound exerts its effects by being metabolized into estradiol, which then activates the estrogen signaling pathway. The KEGG pathway hsa04915 describes two primary mechanisms [3] [5] [6].
The pathway involves two main mechanisms [3] [5] [7]:
While the searched literature does not contain a full step-by-step protocol for studying this compound, it highlights key methodological components used in related research.
Current evidence indicates several areas for further investigation [4]:
Estradiol undecylate (EU) is a long-acting estrogen ester used in pharmaceutical formulations for hormone therapy and other clinical applications. As a prodrug of estradiol, it possesses extended duration of action ranging from 1 to 4 months when administered via intramuscular injection [1]. The chemical structure features an undecanoate ester at the 17-beta position of the estradiol molecule, significantly increasing its lipophilicity and prolonging its release from injection site depots [1] [2]. Pharmaceutical quality control of EU requires robust analytical methods to ensure purity, potency, and stability throughout its shelf life and usage.
High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for purity testing of steroid-based pharmaceuticals like this compound. The validation of these HPLC methods is not merely a regulatory formality but a scientific necessity to generate reliable, accurate, and reproducible data [3] [4]. Regulatory bodies including the FDA, EMA, and ICH mandate strict validation protocols to demonstrate that analytical methods are fit-for-purpose and can withstand scientific scrutiny [4]. This document provides comprehensive application notes and detailed protocols for the validation of HPLC methods specifically applied to this compound purity testing, supporting researchers and pharmaceutical development professionals in their quality control efforts.
This compound presents several unique analytical challenges that must be addressed during method development. The compound's high lipophilicity (LogP 8.79) necessitates the use of reversed-phase chromatography with organic-rich mobile phases to achieve adequate solubility and separation [5] [1]. Furthermore, as an ester derivative, EU is susceptible to enzymatic hydrolysis in biological systems and may undergo degradation under various stress conditions, generating impurities including estradiol and various oxidation products [1] [6]. These factors must be considered when developing a stability-indicating method capable of separating the parent compound from its potential degradants.
Table 1: Physicochemical Properties of this compound
| Property | Description |
|---|---|
| CAS Number | 3571-53-7 |
| Molecular Formula | C₂₉H₄₄O₃ |
| Molecular Weight | 440.668 g·mol⁻¹ |
| LogP | 8.79 |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
| InChI Key | TXHUMRBWIWWBGW-GVGNIZHQSA-N |
Chromatographic separation of this compound can be achieved using a Newcrom R1 HPLC column, which is a specialized reverse-phase column with low silanol activity, providing symmetric peak shapes for basic compounds [5]. This stationary phase is particularly suitable for EU analysis due to its reduced secondary interactions with the phenolic ring of the molecule. The mobile phase optimization should aim to achieve baseline separation of EU from its potential impurities and degradation products. A mixture of acetonitrile, water, and phosphoric acid has been successfully employed for this purpose [5]. For mass spectrometry-compatible applications, phosphoric acid should be replaced with volatile modifiers such as formic acid [5].
The chromatographic system requires careful optimization of several parameters to ensure optimal separation efficiency. The flow rate typically ranges between 0.9-1.2 mL/min, with injection volumes of 10-20 μL proving suitable for most applications [5] [7]. Detection is preferably performed using UV absorbance at 225-280 nm, leveraging the conjugated system in the estradiol structure [7]. Column temperature should be maintained between 25-40°C to ensure retention time reproducibility. For formulations containing preservatives, the method must be able to simultaneously resolve EU from excipients such as methylparaben and propylparaben, as demonstrated in similar estradiol formulations [7].
The validation of HPLC methods for this compound must adhere to ICH Q2(R1) guidelines [3] [4]. The protocol should demonstrate that the method is suitable for its intended purpose by evaluating specific validation parameters with predetermined acceptance criteria.
Specificity is the ability of the method to accurately measure the analyte of interest in the presence of potential interferents, including impurities, degradants, and matrix components [3]. For this compound purity testing, specificity must be demonstrated through resolution calculations between the main peak and all potential impurities.
The linearity of an analytical procedure is its ability to elicit test results proportional to the concentration of analyte within a given range [3] [4]. For this compound purity testing, linearity should be established across the analytical range encompassing the expected impurity levels (from LOQ to 120% of specification limit) and the assay range (80-120% of target concentration).
Accuracy demonstrates the closeness of agreement between the value found and the value accepted as either a conventional true value or an accepted reference value [3] [4]. For EU purity testing, accuracy should be established at both the assay level and for impurity quantification.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions [3]. Precision should be investigated at three levels: repeatability, intermediate precision, and reproducibility.
LOD and LOQ represent the lowest amounts of analyte that can be detected and quantified with acceptable accuracy and precision, respectively [3] [4].
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage [3] [4].
Table 2: Standard and Sample Preparation Protocols
| Solution Type | Preparation Method | Storage Conditions |
|---|---|---|
| Standard Solution | Accurately weigh ~25 mg of this compound reference standard into 25 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically acetonitrile or methanol). | Store at 2-8°C protected from light; stable for 7 days |
| Sample Solution | For drug substance: Prepare similarly to standard solution. For formulated products: Extract equivalent to 25 mg EU with diluent using sonication and centrifugation. | Prepare fresh daily |
| System Suitability | Prepare mixture containing EU at target concentration and known impurities at specification level (typically 0.5-1.0%) | Prepare fresh daily |
The following chromatographic conditions have been demonstrated as suitable for this compound analysis [5] [7]:
Before initiating validation experiments or sample analysis, system suitability must be verified to ensure the chromatographic system is operating correctly [3]. The following criteria should be met:
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from closest impurity peak | Resolution ≥ 2.0; Peak purity index ≥ 0.999 |
| Linearity | 5 concentrations, 80-120% of target | Correlation coefficient (R²) ≥ 0.99 |
| Accuracy | Recovery at 3 levels (n=9) | Mean recovery 98-102% |
| Precision (Repeatability) | 6 determinations at 100% | RSD ≤ 2.0% |
| LOD | Signal-to-noise approach | S/N ≥ 3:1 |
| LOQ | Signal-to-noise approach | S/N ≥ 10:1; Accuracy 80-120%; RSD ≤ 10% |
| Robustness | Deliberate parameter variations | System suitability criteria maintained |
Table 4: System Suitability Specifications
| Parameter | Specification | Comment |
|---|---|---|
| Theoretical plates | ≥5000 | Calculated for this compound peak |
| Tailing factor | ≤2.0 | Calculated at 5% of peak height |
| Repeatability (n=6) | RSD ≤ 2.0% | Peak area of standard injections |
| Resolution | ≥2.0 | From closest eluting known impurity |
The validated HPLC method should effectively serve as a stability-indicating assay capable of detecting and quantifying degradation products that may form under various storage conditions. Forced degradation studies should include:
The method should successfully resolve degradation products from the main peak, with peak purity tests confirming the homogeneity of the this compound peak in stressed samples [6].
The following workflow diagram illustrates the complete method validation process for this compound:
Figure 1: HPLC Method Validation Workflow for this compound
The comprehensive validation of HPLC methods for this compound purity testing is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this API. By following the protocols outlined in these application notes, researchers can develop robust, reliable methods that meet regulatory requirements and provide meaningful data throughout the product lifecycle. The validation approach should be science-based and risk-adjusted, with particular attention to the stability-indicating capability of the method given the potential for degradation of the ester linkage under various stress conditions. Proper documentation of all validation activities is critical for regulatory submissions and quality assurance.
This compound (EU, EUn, E2U) is a natural estrogen ester acting as a long-acting prodrug of estradiol [1] [2]. When administered via intramuscular (IM) injection in an oil solution, it forms a depot at the injection site, ensuring a slow release and prolonged duration of action, ranging from one to four months depending on the dose [1]. This makes it suitable for chronic conditions requiring sustained estrogen exposure, though its clinical use has largely been discontinued [1] [2].
This compound is a very long-acting ester due to its long fatty acid chain (10 carbons), which increases lipophilicity and slows release from the injection-site depot [2]. The medication has been used in high-dose estrogen therapy for prostate cancer and historically in gender-affirming hormone therapy [1].
Chemical Name: this compound (Estradiol undecanoate) [1] [3] Molecular Formula: C₂₉H₄₄O₃ [1] [3] Molecular Weight: 440.668 g·mol⁻¹ [1] CAS Number: 3571-53-7 [3] ATC Code: G03CA03 [3]
Mechanism of Action: this compound hydrolyzes via esterases into estradiol and undecanoic acid [1]. Estradiol agonizes the estrogen receptor (ER), modulating gene transcription in estrogen-responsive tissues [3] [4].
Target: Estrogen Receptor (NR3A/ESR) [3] Metabolism: Hepatic, primarily by cytochrome P450 3A4 (CYP3A4) [3]. Concomitant use of CYP3A4 inducers or inhibitors may alter estrogen plasma concentrations [4].
Table 1: Physicochemical and Pharmacokinetic Properties of Injectable this compound
| Property | Description |
|---|---|
| Drug Class | Estrogen; Estrogen ester [1] |
| Form | Oil solution for intramuscular injection [1] |
| Typical Concentration | 100 mg/mL (historical pharmaceutical), 50-100 mg/mL (homebrew) [1] [5] [6] |
| Bioavailability | High (with intramuscular injection) [1] |
| Protein Binding | ~98% (estradiol, to albumin and SHBG) [1] |
| Metabolism | Cleavage via esterases in liver, blood, and tissues [1] |
| Elimination Half-life | Approximately 30 days (biological half-life) [5] |
The metabolic pathway of this compound is summarized below:
Historically, this compound has been used for specific clinical indications, primarily involving sustained estrogenic suppression.
Table 2: Historical Clinical Applications and Dosing of this compound
| Indication | Recommended Dosage & Frequency | Notes & Key Findings |
|---|---|---|
| Prostate Cancer | 100 mg via IM injection every 3 to 4 weeks [1] | Used as high-dose estrogen therapy for androgen suppression. Largely superseded by GnRH analogues and antiandrogens [1]. |
| Gender-Affirming Hormone Therapy | 100 mg to 800 mg via IM injection per month [1] | Used to achieve and maintain feminizing hormone levels and suppress testosterone [1]. |
| Sex Drive Suppression | 50 to 100 mg via IM injection every 3 to 4 weeks [1] | e.g., for the treatment of sex offenders [1]. |
Table 3: Comparative Durations of Action of Select Injectable Estradiol Esters
| Estradiol Ester | Form | Approximate Duration by Dose |
|---|---|---|
| Estradiol Valerate (EV) | Oil Solution | 40 mg ≈ 14–21 days; 100 mg ≈ 21–28 days [7] |
| Estradiol Cypionate (EC) | Oil Solution | 5 mg ≈ 11–14 days [7] |
| Estradiol Enanthate (EEn) | Oil Solution | 10 mg ≈ 20–30 days [7] |
| This compound (EU) | Oil Solution | 10–20 mg ≈ 40–60 days; 25–50 mg ≈ 60–120 days [7] |
The following protocol for compounding this compound is derived from community-based homebrew practices and is intended for research purposes only [6].
Objective: To prepare a sterile, multi-dose solution of this compound in oil for experimental intramuscular or subcutaneous injection.
Materials:
Procedure: The formulation workflow involves precise steps to ensure sterility and solubility:
Contraindications: Estrogens are contraindicated in individuals with active or history of blood clotting disorders, cardiovascular disease, liver disease, and certain hormone-sensitive cancers (e.g., breast cancer, endometrial cancer) [1] [4].
Adverse Effects: Side effects are related to the estrogenic action of the drug. In clinical studies for prostate cancer, high doses of this compound were associated with a high incidence of gynecomastia, erectile dysfunction, and cardiovascular complications including edema, thrombophlebitis, and thromboembolism [1]. The risk of cardiovascular events may be formulation and dose-dependent [1].
Boxed Warning: Estrogen therapy carries a boxed warning for an increased risk of endometrial cancer in postmenopausal women and increased risks of cardiovascular events and probable dementia in certain populations [4]. These risks should be considered in the benefit-risk assessment for any new formulation.
Drug Interactions: Estrogens are metabolized by CYP3A4. Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) may reduce efficacy. Conversely, CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, grapefruit juice) may increase estrogen plasma levels and the risk of adverse effects [4].
This compound in oil solution is a prototypical long-acting parenteral estrogen formulation. Its key characteristic is an exceptionally long duration of action, facilitated by the lipophilic undecylate ester. While of historical clinical importance, its formulation presents specific challenges, particularly in maintaining sterility and solubility for a compound intended for infrequent, deep intramuscular administration. Future research and development should focus on optimizing the vehicle and sterilization protocols to enhance the stability and safety profile of this long-acting agent.
Estradiol undecylate (EU) is a very long-acting estradiol ester that functions as a prodrug, gradually releasing native 17-β estradiol into the circulation following intramuscular injection [1] [2]. It is classified as a natural, bioidentical estrogen.
Current Status: Discontinued. Although it was used in Europe for decades, this compound is no longer marketed. It was never available in the United States [1].
The following table summarizes the dosing regimens for this compound as reported in historical literature for different indications.
Table 1: Historical Dosing Regimens for this compound
| Indication | Dosage | Frequency | Reference |
|---|---|---|---|
| Prostate Cancer | 100 mg | Intramuscular injection every 3 to 4 weeks | [1] |
| Feminizing Hormone Therapy | 100–800 mg | Intramuscular injection monthly | [1] |
| Sex Drive Suppression | 50–100 mg | Intramuscular injection every 3 to 4 weeks | [1] |
The pharmacokinetic profile of this compound is characterized by a very long duration of action, attributable to its high lipophilicity as a C11 fatty acid ester [2].
Table 2: Pharmacokinetic Properties of Injectable this compound
| Property | Detail |
|---|---|
| Route of Administration | Intramuscular injection (oil solution) |
| Formulation | 100 mg/mL concentration [1] |
| Duration of Action | 1–2 months (10–12.5 mg dose); 2–4 months (25–50 mg dose) [1] |
| Metabolism | Cleavage by esterases in liver, blood, and tissues to estradiol and undecanoic acid [1] |
| Elimination Half-life | Unknown |
| Protein Binding | ~98% (to albumin and sex hormone-binding globulin) [1] |
This protocol outlines a methodology for characterizing the concentration-time profile of estradiol following a single dose of this compound in a research model.
This compound exerts its effects through its active metabolite, 17-β estradiol. The metabolic activation and subsequent signaling pathways are outlined below.
Diagram: Metabolic Activation and Genomic Signaling of this compound. The prodrug is hydrolyzed to active estradiol, which mediates effects via estrogen receptor-dependent gene transcription.
Historical data, particularly from its use in treating prostate cancer, indicate a significant side effect profile. A key clinical study in men with prostate cancer reported a high incidence of cardiovascular complications, including peripheral edema, thrombophlebitis, and coronary events [1]. Other expected side effects include gynecomastia and sexual dysfunction [1]. These findings contrast with more modern estrogen formulations, contributing to its discontinuation.
Contemporary research emphasizes that individual variability in estradiol pharmacokinetics is wide [3]. Furthermore, recent studies suggest that guideline-recommended doses for other injectable esters (e.g., valerate, cypionate) may lead to supraphysiological estradiol levels, underscoring the need for therapeutic drug monitoring and individualized dosing [4].
While this compound is unavailable, other injectable estradiol esters remain in use. The following workflow can guide the selection and management of a modern estrogen therapy protocol.
Diagram: Protocol for Managing Modern Injectable Estrogen Therapy. This workflow emphasizes individualized dosing and monitoring with currently available esters.
This compound serves as a historical example of a long-acting parenteral estrogen. Its discontinuation highlights the evolution of transgender medicine toward formulations with improved safety profiles. Modern clinical practice relies on available esters like estradiol valerate and cypionate, with a strong emphasis on protocol individualization and vigilant monitoring to achieve therapeutic goals while minimizing risks.
Estradiol undecylate (EU) is a very long-acting estrogen ester and a prodrug of estradiol (E2). Following administration, esterases in the blood, liver, and tissues cleave the undecylate ester side chain, releasing the active parent hormone, 17β-estradiol [1] [2]. It is considered a natural and bioidentical form of estrogen due to its identical chemical structure to endogenous human estradiol upon metabolism [1].
The following diagram illustrates the metabolic pathway and mechanism of action of this compound:
Historically, this compound was commercially available only as an oil solution for intramuscular injection, typically at a concentration of 100 mg/mL [1]. It has since been discontinued in many markets [1] [3].
Table 1: Historical Clinical Doses of this compound (Intramuscular)
| Indication | Typical Dose | Injection Interval | Citation |
|---|---|---|---|
| Prostate Cancer | 100 mg | Every 3 to 4 weeks | [1] |
| Suppression of Sex Drive | 50–100 mg | Every 3 to 4 weeks | [1] |
| Feminizing Hormone Therapy | 100–800 mg | Once monthly | [1] |
Direct, high-quality pharmacokinetic studies comparing the IM and SC routes for this compound are scarce. The data below is inferred from meta-analyses and limited community-driven research, indicating a significant gap in the formal literature.
Table 2: Pharmacokinetic Parameters of Injectable Estradiol Esters
| Estradiol Ester | Route | Form | Time to Peak (Tmax) | Elimination Half-life | Duration of Action | Citation |
|---|---|---|---|---|---|---|
| This compound | IM | Oil Solution | ~1 day | Unknown | 1–4 months | [4] [1] [3] |
| This compound | SC (Castor Oil) | Oil Solution | Data Sparse | Data Sparse | Inferred to be similar to IM | [5] |
| Estradiol Valerate | IM | Oil Solution | ~2.2–2.7 days | 4–5 days | ~7–14 days | [4] [3] |
| Estradiol Cypionate | IM | Oil Solution | ~3.9–5.1 days | 8–10 days | ~14–28 days | [4] [3] |
Key Inferences from Available Data:
This protocol is designed for research purposes, given the discontinued status and lack of formal guidelines for this compound.
The following workflow outlines the key steps for the comparative administration of this compound in a research setting:
Detailed Administration Steps:
Intramuscular (IM) Injection:
Subcutaneous (SC) Injection:
This compound presents a compelling case for research due to its uniquely long duration of action. However, its discontinued status and the profound lack of robust, direct comparative data between SC and IM routes represent a significant knowledge gap. Future research should focus on rigorous, head-to-head pharmacokinetic studies in relevant animal models to definitively establish parameters like bioavailability, C~max~, T~max~, and half-life for both routes. Furthermore, investigating the impact of different oil vehicles and ester concentrations on release kinetics could optimize formulation design for modern therapeutic applications.
Estradiol undecylate (EU, EUn, E2U) is a very long-acting estrogen ester that functions as a prodrug of estradiol and has historically been used as a high-dose estrogen monotherapy for testosterone suppression in the treatment of prostate cancer and gender-affirming hormone therapy [1]. Chemically identified as estradiol 17β-undecylate, this compound belongs to the class of natural estrogen esters and is considered a bioidentical form of estrogen due to its metabolism to endogenous estradiol [1] [2]. The medication was previously marketed under brand names including Delestrec and Progynon Depot 100 before being discontinued, and was typically administered via intramuscular injection as an oil solution at a concentration of 100 mg/mL [1]. This compound exhibits an exceptionally prolonged duration of action, with lower doses (10–12.5 mg) maintaining suppression for approximately 1–2 months, while higher doses (25–50 mg) can provide therapeutic effects for 2–4 months [1]. This extended pharmacokinetic profile makes it particularly suitable for sustained testosterone suppression protocols with infrequent administration.
This compound mediates its therapeutic effects through a well-defined hormonal feedback mechanism that suppresses gonadal testosterone production. As a prodrug, this compound is hydrolyzed by esterases in the liver, blood, and tissues to release bioactive estradiol and undecanoic acid [1] [3]. The liberated estradiol then acts as a potent agonist of the estrogen receptor (ER) throughout the body [1] [2]. In the hypothalamic-pituitary-gonadal (HPG) axis, estrogen receptor activation triggers a negative feedback suppression on gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus and directly reduces the pituitary gland's sensitivity to GnRH stimulation [3]. This results in decreased secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland [3] [4]. The reduction in circulating LH levels directly diminishes Leydig cell stimulation in the testes, leading to profound suppression of testosterone synthesis and production [5] [4]. This established endocrine pathway effectively reduces testosterone to castration levels, which is the therapeutic goal in both prostate cancer management and feminizing hormone therapy.
Table 1: Key Pharmacodynamic Properties of this compound
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Primary mechanism | Estrogen receptor agonist | Mediates all estrogenic effects including feedback suppression |
| Target tissues | Hypothalamus, pituitary, testes | Provides comprehensive HPG axis suppression |
| Metabolic pathway | Hydrolysis by esterases to estradiol + undecanoic acid | Requires enzymatic conversion for activity |
| Protein binding | ~98% (to albumin and SHBG) | Influences free fraction available for receptor binding |
| Testosterone suppression | 95% or greater reduction from baseline | Achieves castration levels (<50 ng/dL) |
Beyond its primary action on the HPG axis, this compound exerts several additional endocrine effects that contribute to its therapeutic efficacy. The sustained elevation of estradiol concentrations directly modulates estrogen-responsive tissues throughout the body, which accounts for both intended feminizing effects and potential adverse reactions [1]. At the cellular level, estrogen receptor activation induces transcriptional changes in target genes involved in numerous physiological processes, including lipid metabolism, vascular function, and bone homeostasis [2] [4]. In the context of prostate cancer treatment, the androgen deprivation achieved through testosterone suppression creates an unfavorable hormonal environment for androgen-dependent prostate cancer cells, leading to tumor regression or growth inhibition [1] [5]. Recent evidence also suggests that maintaining sustained testosterone suppression below 20 ng/dL correlates with improved clinical outcomes in advanced hormone-sensitive prostate cancer, highlighting the importance of consistent hormonal control [5]. This comprehensive endocrine activity profile establishes this compound as an effective monotherapy agent for conditions requiring profound testosterone suppression.
The application of this compound monotherapy for advanced prostate cancer represents one of its most thoroughly documented clinical uses, with established protocols derived from historical clinical trials and practice [1]. The standard dosing regimen for this indication involves intramuscular administration of 100 mg this compound every 3 to 4 weeks, which effectively maintains testosterone at castrate levels (<50 ng/dL) throughout the treatment cycle [1]. This monthly dosing schedule aligns with the pharmacokinetic profile of the ester, which provides sustained testosterone suppression for extended periods due to its very long-acting characteristics [1]. Clinical studies have demonstrated that this regimen produces equivalent antitumor effectiveness to other endocrine therapies such as high-dose cyproterone acetate, while offering the advantage of less frequent administration compared to shorter-acting estrogen formulations [1]. The selection of this specific dosing interval represents a balance between maintaining consistent hormonal suppression and practical clinical administration considerations.
Table 2: this compound Dosing Regimens for Different Indications
| Indication | Recommended Dose | Administration Frequency | Route | Therapeutic Target |
|---|---|---|---|---|
| Prostate Cancer | 100 mg | Every 3–4 weeks | Intramuscular | Testosterone <50 ng/dL |
| Gender-Affirming Therapy | 100–800 mg | Monthly | Intramuscular | Testosterone <50 ng/dL |
| Sex Offender Treatment | 50–100 mg | Every 3–4 weeks | Intramuscular | Testosterone suppression |
In the context of feminizing hormone therapy for transgender women and gender-diverse individuals, this compound has been used as an effective monotherapy option that eliminates the need for additional antiandrogen medications [1] [6]. The dosing protocol for this application demonstrates considerable variability, with reported doses ranging from 100 mg to as high as 800 mg administered by intramuscular injection once monthly [1]. This broad dosing range reflects individual patient factors including baseline testosterone levels, body mass, and treatment responsiveness [6]. Recent evidence confirms that injectable estradiol formulations, including esters with prolonged half-lives like this compound, effectively suppress testosterone levels as monotherapy in over 80% of patients when appropriate dosing is maintained [6] [7]. The monotherapy approach offers the advantage of avoiding the side effects and costs associated with additional antiandrogen medications while still achieving robust testosterone suppression to female-range levels [6]. For all indications, therapy initiation should include thorough baseline assessment and individualization of dosing based on therapeutic response and tolerability.
Comprehensive monitoring of patients receiving this compound monotherapy requires systematic assessment of multiple hormonal parameters to ensure therapeutic efficacy and detect potential treatment-related complications. The primary biochemical endpoint for treatment success is the achievement and maintenance of castration-level testosterone, traditionally defined as <50 ng/dL, though emerging evidence suggests that more profound suppression to <20 ng/dL may correlate with improved clinical outcomes in certain populations [5]. Monitoring should include regular measurement of serum total testosterone, estradiol levels, and prostate-specific antigen (PSA) in prostate cancer patients, with the frequency of assessment aligned with the pharmacokinetic profile of the long-acting ester [5]. Additional parameters including LH and FSH levels provide valuable insights into the completeness of HPG axis suppression, with optimally suppressed levels typically showing reductions to the lower quartile of the reference range or below [3]. For patients undergoing gender-affirming therapy, the monitoring protocol should also include evaluation of feminizing effects and potential adverse reactions, with dose adjustments based on both biochemical parameters and clinical response [6].
Table 3: Monitoring Protocol and Efficacy Parameters for this compound Therapy
| Parameter | Baseline | Follow-up Frequency | Therapeutic Target | Clinical Significance |
|---|---|---|---|---|
| Total Testosterone | Required | 3–6 months | <50 ng/dL (castration) | Primary efficacy endpoint |
| Estradiol | Optional | 3–6 months | 100–200 pg/mL (varies) | Ensures appropriate exposure |
| PSA (Prostate Cancer) | Required | 3–6 months | Decline from baseline | Tumor response marker |
| LH/FSH | Optional | 6–12 months | Suppressed to low-normal | HPG axis suppression confirmation |
| Liver Function | Required | 6–12 months | Within normal limits | Safety monitoring |
| Lipid Profile | Recommended | 6–12 months | Within normal limits | Cardiovascular risk assessment |
Beyond laboratory monitoring, regular clinical evaluation is essential to assess treatment efficacy and identify potential adverse effects. For prostate cancer patients, this should include symptom assessment, digital rectal examination where appropriate, and imaging studies based on disease stage and presentation [5]. The relationship between sustained testosterone suppression and clinical outcomes is particularly important, as evidence indicates that patients maintaining consistent castrate testosterone levels (<20 ng/dL) experience significantly longer time to progression (23.7 ± 14.7 months) compared to those with breakthrough elevations (13.7 ± 7.8 months) [5]. In gender-affirming therapy settings, assessment should include documentation of feminizing changes using standardized scales, evaluation of mental health and quality of life metrics, and screening for potential treatment-related complications [6]. The extended dosing interval of this compound necessitates particular attention to trough testosterone levels immediately before subsequent doses to ensure continuous suppression throughout the treatment cycle [1] [6]. This comprehensive monitoring approach optimizes both efficacy and safety during long-term therapy.
This compound therapy carries a recognized cardiovascular risk that requires careful patient selection and proactive management strategies. Clinical studies, particularly in prostate cancer populations, have demonstrated a significant incidence of cardiovascular complications, including peripheral edema (38%), coronary heart disease (24%), superficial thrombophlebitis (38%), and more serious events such as deep vein thrombosis (4.8%) and myocardial infarction (4.8%) [1]. This risk profile appears particularly pronounced in older male populations with pre-existing cardiovascular risk factors, though it is important to note that these findings derive from specific study populations and may not fully generalize to all patient groups [1]. The prothrombotic potential of high-dose estrogen therapy necessitates careful consideration of individual patient risk factors, with absolute contraindications including history of venous thromboembolism, active thrombophilic disorders, and severe cardiovascular disease [1]. Appropriate risk mitigation strategies should include regular cardiovascular assessment, management of modifiable risk factors, and patient education regarding warning signs of thrombotic events [1].
Beyond cardiovascular concerns, this compound therapy produces several expected endocrine-mediated effects that require appropriate management and patient counseling. In biological males, nearly universal development of gynecomastia (100% incidence in clinical studies) and erectile dysfunction (90% incidence) can be anticipated as direct consequences of the hormonal manipulation [1]. Additional common effects include fluid retention, mood changes, and decreased libido, which vary in severity and clinical significance across patient populations [1] [4]. The risk-benefit ratio of these expected effects differs substantially between indications—while generally undesirable in prostate cancer patients, many of these feminizing effects represent therapeutic goals in gender-affirming contexts [1] [6]. Hepatotoxicity, while a concern with oral estrogen formulations, appears less problematic with parenteral administration of this compound due to reduced first-pass metabolism [1]. Comprehensive pre-treatment screening should include evaluation of hepatic function, coagulation parameters, and personal or family history of hormone-sensitive malignancies to identify potential contraindications to therapy [1].
This compound monotherapy occupies a distinct therapeutic position among available testosterone suppression approaches, with characteristic advantages and limitations compared to alternative modalities. When compared to GnRH agonists (e.g., leuprolide, goserelin), this compound offers the practical advantage of less frequent administration and potentially lower cost, though with a different side effect profile that includes more pronounced estrogenic effects [1] [5]. In contrast to androgen receptor antagonists (e.g., bicalutamide, flutamide), this compound provides complete gonadal suppression rather than receptor blockade, potentially offering more consistent and reliable testosterone suppression without the risk of treatment escape through alternative androgen pathways [1]. Compared to oral estrogen formulations, the parenteral administration of this compound avoids first-pass hepatic metabolism, resulting in more favorable metabolic effects and reduced risk of hepatotoxicity and certain thrombotic complications [1] [3]. The unique extended duration of action of this compound distinguishes it from shorter-acting estradiol esters such as valerate or cypionate, potentially offering advantages in treatment adherence and consistent hormonal suppression [1] [6].
Despite its historical efficacy, the clinical use of this compound has significantly declined in contemporary practice, largely due to concerns about cardiovascular toxicity and the development of alternative agents with improved safety profiles [1]. The medication is currently not commercially available in most markets, having been discontinued by manufacturers, though its pharmacological profile remains relevant for research purposes and potential future formulation development [1]. Recent evidence confirming that injectable estradiol monotherapy effectively suppresses testosterone levels in over 80% of patients has renewed interest in the general approach of estrogen monotherapy, though with contemporary attention to risk mitigation and optimized dosing strategies [6] [7]. Future research directions include potential development of novel delivery systems that could maintain the favorable testosterone suppression efficacy of this compound while minimizing peak-related side effects, and exploration of personalized dosing protocols based on pharmacogenetic profiling to optimize the risk-benefit ratio for individual patients [6] [5]. The established efficacy of this agent continues to inform current understanding of hormonal suppression strategies despite its limited availability.
This compound represents a historically effective agent for testosterone suppression monotherapy with a well-characterized mechanism of action and established dosing protocols. Its extended duration of action provides unique advantages for maintaining consistent hormonal suppression with infrequent administration. While safety concerns, particularly regarding cardiovascular toxicity, have limited its contemporary use, the pharmacological principles demonstrated by this compound continue to inform current approaches to hormonal therapy. The documented efficacy of this agent underscores the potential of estrogen monotherapy strategies when appropriate safety monitoring is implemented. Future research may build upon this foundation to develop improved therapeutic options that maintain the efficacy advantages while mitigating the risks associated with high-dose estrogen therapy.
Estradiol undecylate (EU) is a long-acting estrogen ester prodrug used in high-dose estrogen therapy for conditions such as prostate cancer and as a component of feminizing hormone therapy [1]. It is a natural and bioidentical form of estrogen, functioning as a prodrug that is slowly hydrolyzed by esterases into active estradiol and undecanoic acid [1]. The compound's chemical name is (17β)-3-Hydroxyestra-1(10),2,4-trien-17-yl undecanoate, with a molecular formula of C₂₉H₄₄O₃ and a molecular weight of 440.668 g·mol⁻¹ [1] [2]. Its logP value of 8.79 indicates high lipophilicity, which is a key determinant of its prolonged release profile from intramuscular injection depots [2] [3]. This document provides a comprehensive overview of analytical methods, impurity profiles, and detailed protocols to support the development and quality control of this compound in pharmaceutical formulations.
A thorough understanding of the physicochemical and pharmacokinetic properties of this compound is essential for developing appropriate analytical methods and dosage forms.
Table 1: Physicochemical and Pharmacokinetic Profile of this compound
| Property | Description / Value |
|---|---|
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate [1] |
| CAS Number | 3571-53-7 [2] |
| Molecular Formula | C₂₉H₄₄O₃ [1] [2] |
| Molecular Weight | 440.668 g·mol⁻¹ [1] [2] |
| LogP | 8.79 [2] |
| Solubility | Lipophilic; formulated in oil solutions for intramuscular injection [1] [3] |
| Elimination Half-life | Unknown [1] |
| Duration of Action | 1 to 4 months, depending on injection dose (e.g., 25–50 mg lasts 2–4 months) [1] |
| Metabolism | Cleavage via esterases in the liver, blood, and tissues into estradiol and undecanoic acid [1] |
The extended duration of action of this compound is a direct consequence of its high lipophilicity, which facilitates the formation of a depot at the injection site, resulting in slow release and prolonged absorption [3]. This property places it among the longest-acting injectable estradiol esters.
Impurity profiling is a critical component of pharmaceutical development to ensure drug safety and efficacy. The impurities of this compound can be categorized as process-related impurities and degradation products.
The primary degradation pathway for this compound involves de-esterification, leading to the formation of free estradiol. Estradiol itself is prone to oxidative degradation.
Table 2: Key Estradiol-Related Impurities and Degradation Products
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Type / Relevance |
|---|---|---|---|---|
| Estrone | 53-16-7 | C₁₈H₂₂O₂ | 270.37 | Major oxidative degradation product of estradiol [4] |
| Δ⁹⁽¹¹⁾-Estrone | Information Missing | Information Missing | Information Missing | Degradation product; co-elutes with estrone in some methods [4] |
| 6-Keto-17β-Estradiol | 571-92-6 | C₁₈H₂₂O₃ | 286.37 | Estradiol impurity [5] |
| 16-Keto-17β-Estradiol | 566-75-6 | C₁₈H₂₂O₃ | 286.37 | Estradiol impurity [5] |
| 6α-Hydroxyestradiol | 1229-24-9 | C₁₈H₂₄O₃ | 288.38 | Estradiol impurity [5] |
| 6β-Hydroxy-17β-Estradiol | 3583-03-7 | C₁₈H₂₄O₃ | 288.39 | Estradiol impurity [5] |
The separation of estrone and Δ⁹⁽¹¹⁾-estrone can be challenging, as some HPLC methods may not fully resolve these two components, requiring their peaks to be evaluated as a sum [4]. Other potential impurities include various positional isomers and functionalized derivatives of estradiol, such as 3-O-Methyl Estradiol and multiple hydroxylated or acetylated compounds [5].
The following diagram illustrates a logical workflow for the analysis of this compound and its impurities, from sample preparation to data analysis.
The development of a robust, precise, and accurate analytical method is paramount for the quality control of this compound.
Liquid chromatography is the principal technique for separating and quantifying this compound and its related impurities. Both UV and Mass Spectrometry (MS) detection can be employed.
Table 3: HPLC Conditions for this compound and Related Estradiol Analytes
| Parameter | Method 1: Reverse-Phase (this compound) [2] | Method 2: Estradiol Degradation [4] | Method 3: Topical Gel Analysis [6] |
|---|---|---|---|
| Analytical Column | Newcrom R1 (Reverse-Phase, low silanol activity) | Zorbax SB-CN (150 mm x 4.6 mm, 5 µm) | Supelco Discovery C18 (250 mm x 3.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Water, H₃PO₄ (Replace with Formic Acid for MS) | Acetonitrile, 0.085% H₃PO₄, Tetrahydrofuran (27:63:10, v/v/v) | Acetonitrile, Methanol, Water (23:24:53, v/v) |
| Flow Rate | Not Specified | 1.0 mL min⁻¹ | 0.9 mL min⁻¹ |
| Detection | UV or Mass Spectrometry | UV at 225 nm | UV at 225 nm |
| Runtime | Not Specified | Not Specified | < 12 minutes |
| Key Application | Analysis of this compound; scalable to preparative separation and pharmacokinetics. | Separation of estradiol from seven known degradation products in a topical gel. | Simultaneous determination of estradiol, estrone, and preservatives. |
For this compound specifically, a reverse-phase method on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid is recommended. For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid [2]. This method is scalable and can be adapted for pharmacokinetic studies or preparative separation of impurities.
For applications requiring high sensitivity and specificity, such as monitoring low serum estradiol levels in pharmacokinetic studies, LC-MS/MS is the gold standard. A modern derivatization-free LC-MS/MS method has been developed for estradiol with the following performance characteristics [7]:
This section provides a step-by-step protocol for analyzing this compound in an oil-based injectable formulation, adapted from the search results [2] [4] [6].
This protocol describes a reversed-phase HPLC-UV method for the identification and quantification of this compound in its pharmaceutical dosage form. It can also be used for related substance analysis (impurity profiling).
This document provides a foundational framework for the analysis of this compound. The core of the methodology relies on robust reverse-phase HPLC, with specific conditions adaptable based on the column and instrumentation available. The provided protocol for HPLC-UV analysis, along with the impurity and degradation product profile, offers a solid starting point for researchers to develop and validate their own specific methods for drug development and quality control purposes. For sensitive pharmacokinetic studies, the adoption of the described LC-MS/MS method is highly recommended.
Estradiol undecylate (EU) is a very long-acting fatty acid ester of estradiol, formulated as a solution in oil for intramuscular injection [1]. Its inherent stability is influenced by the chemical stability of the ester and phenolic ester bonds, the vehicle, and exposure to environmental factors.
Key Stability Challenges & Mechanisms: The primary degradation pathways for estradiol and its esters are oxidation and hydrolysis. The phenolic A-ring of the estradiol molecule is particularly susceptible to oxidative degradation when exposed to light and oxygen [2] [3]. Hydrolysis can occur, cleaving the undecylate ester bond to form free estradiol and undecanoic acid [1] [4]. The oil vehicle itself can also undergo oxidative rancidity over time, compromising the formulation.
Given the lack of specific data, the following protocols are proposed to establish the stability profile of an this compound oil solution.
1. Protocol: Forced Degradation Studies This study aims to identify likely degradation products and validate analytical methods.
2. Protocol: Accelerated & Long-Term Stability Studies These studies are designed to establish recommended storage conditions and shelf life.
Objective: To recommend storage conditions and propose a shelf life for the finished product.
Study Design: Package the final drug product in its intended marketed container-closure system (likely an amber glass ampoule or vial). The following table outlines the standard ICH stability study conditions [3].
Storage Conditions for Stability Studies
| Study Type | Temperature | Relative Humidity | Duration | Testing Frequency |
|---|
| Long-Term | 2°C - 8°C (Refrigerated) or 25°C ± 2°C / 60% ± 5% RH | 60% ± 5% RH | Proposed Shelf Life (e.g., 24 mo.) | 0, 3, 6, 9, 12, 18, 24 months | | Accelerated | 30°C ± 2°C / 65% ± 5% RH | 65% ± 5% RH | 6 months | 0, 3, 6 months | | Intermediate (if significant change at accelerated) | 25°C ± 2°C / 60% ± 5% RH | 60% ± 5% RH | 6 months | 0, 3, 6 months |
The following diagram illustrates the logical workflow for conducting these stability studies, from protocol design to shelf-life determination.
A high-performance liquid chromatography (HPLC) method is critical for stability testing. The following is a generalized method that can be adapted for this compound, based on methods used for other estradiol formulations [2] [3].
Based on the stability challenges and general practices for similar formulations, the following storage conditions are recommended in the absence of product-specific data [5] [3].
Radioiodination is a common technique for labeling molecules like estradiol for research and diagnostic purposes. The table below summarizes the key iodine isotopes used in biomedicine [1].
| Isotope | Half-Life | Decay Mode | Primary Applications |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.2 hours | Electron Capture (EC) | SPECT Imaging |
| Iodine-124 (¹²⁴I) | 4.18 days | β+ (23%), EC (77%) | PET Imaging |
| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture (EC) | Radiotherapy, In vitro assays |
| Iodine-131 (¹³¹I) | 8.02 days | β− (90%), EC (10%) | Radiotherapy, SPECT |
For the radioligand binding assays discussed in the available literature, Iodine-131 (¹³¹I) is frequently used due to its relative ease of production and suitability for in vitro research [2] [3].
The following is a synthesis of the direct radioiodination method for β-estradiol using chloramine-T (CAT) as an oxidizing agent, as detailed in the search results [2] [3].
1. Reaction Principle The reaction is an electrophilic substitution. Chloramine-T oxidizes the I-131 iodide (I⁻) to a positively charged iodonium species (I⁺), which attacks the ortho position relative to the phenolic hydroxyl group on the aromatic A-ring of β-estradiol [3].
2. Materials and Reagents
3. Step-by-Step Procedure
4. Purification and Quality Control The crude product must be purified and analyzed to ensure quality.
The experimental workflow from synthesis to validation can be summarized as follows:
To achieve a high-yield and reproducible synthesis, the following reaction parameters require optimization. The table below summarizes the optimal ranges found in the literature [2].
| Parameter | Tested Range | Optimal Value | Impact on Reaction |
|---|---|---|---|
| Chloramine-T Amount | 10 – 1000 μg | 50 – 100 μg | Sufficient oxidizer is needed, but excess may degrade the product. |
| Reaction Time | 1 – 15 min | 5 min | Shorter times yield incomplete reaction; longer times offer no benefit. |
| Amount of β-Estradiol | 2 – 1000 μg | 1000 μg (1 mg) | A higher substrate mass drives the reaction toward completion. |
For the analytical method used to identify and quantify chemical impurities in the final product, the following HPLC parameters have been validated [3]:
| HPLC Parameter | Specification |
|---|---|
| Column | C-18 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (55:45 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV-Vis at 280 nm & Radioactive detector |
| Linearity | 0.9994 |
| Accuracy | 99.8% to 101.5% |
The synthesized [¹³¹I]β-estradiol must be validated in a biological context. A cellular uptake test is used to confirm its ability to bind to the Estrogen Receptor (ER).
I hope this compilation of established methods provides a useful starting point. To proceed with the specific synthesis of radioiodinated estradiol undecylate, you may need to consult more specialized resources.
Estradiol undecylate has been studied primarily in the context of high-dose estrogen therapy for advanced prostate cancer. A key phase III international multicenter randomized controlled trial led by Jacobi et al. provides the most concrete data on its cardiovascular side effect profile [1].
The table below summarizes the cardiovascular complications observed in a subgroup of 21 men (mean age 68) treated with 100 mg/month of this compound over 6 months [1]:
| Cardiovascular Event | Incidence in this compound Group (n=21) |
|---|---|
| Any Cardiovascular Complication | 76% (16/21) |
| Cardiovascular Morbidity (Total) | 67% (14/21) |
| - Peripheral Edema & Superficial Thrombophlebitis | 38% (8/21) |
| - Coronary Heart Disease | 24% (5/21) |
| - Deep Vein Thrombosis | 4.8% (1/21) |
| Cardiovascular Mortality | 9.5% (2/21) |
| - Myocardial Infarction | 4.8% (1/21) |
| - Pulmonary Embolism | 4.8% (1/21) |
It is important to contextualize these findings. This level of cardiovascular toxicity was observed in a specific cohort of older men with prostate cancer and stands in contrast to large studies of other high-dose parenteral estrogens, like polyestradiol phosphate and transdermal estradiol, which reported minimal to no increased cardiovascular risk [1]. This suggests that risk is not solely a function of high estradiol levels but is also influenced by the specific drug formulation, patient population, and possibly route of administration.
The cardiovascular risks associated with estrogen therapy are primarily linked to its prothrombotic effects. The route of administration is a critical factor in determining this risk.
Oral estrogens cause a first-pass effect in the liver, leading to disproportionate stimulation of hepatic synthesis of coagulation factors [2]. This results in a significantly higher risk of venous thromboembolism (VTE), stroke, and myocardial infarction compared to non-oral routes [3] [2].
While this compound is a parenteral administration, its metabolism and impact on cardiovascular risk markers can be understood within this framework. All estrogens can cause fluid retention, which may contribute to hypertension and edema, as was commonly seen in the clinical trial data [1] [3].
The following diagram illustrates the pathway from estrogen administration to potential cardiovascular events, highlighting key decision points for risk mitigation.
For researchers designing clinical trials or monitoring protocols, consider the following strategies derived from the general principles of estrogen therapy:
Q1: What is the pharmacokinetic rationale behind the long action of this compound? A1: this compound is a fatty acid ester of estradiol. The undecylate (11-carbon) chain makes the molecule highly lipophilic. When administered as an oil solution via intramuscular injection, it forms a depot at the injection site from which it is slowly released into circulation. The long chain also requires cleavage by esterases before becoming active estradiol, which further prolongs its duration of action, which can be 1 to 4 months depending on the dose [1] [4].
Q2: How does the cardiovascular risk profile of injectable this compound compare to oral estrogens? A2: While all high-dose estrogen therapies carry risks, oral estrogens have a well-documented higher risk of venous thromboembolism (VTE) due to the pronounced first-pass liver effect [5] [2]. However, the specific data for this compound shows a concerning incidence of both thromboembolic and coronary events in a clinical trial setting, suggesting its risk profile may be significant in older, male patients with cancer [1].
Q3: Are there any patient populations for which this compound is contraindicated based on cardiovascular risk? A3: Absolute contraindications for estrogens generally include a history of or known risk for blood clots, cardiovascular disease, and certain hormone-sensitive cancers [1] [6]. The clinical data strongly suggests that individuals with pre-existing cardiovascular risk factors are at high risk for complications with this specific formulation [1].
The following table summarizes the key characteristics of estradiol undecylate based on the available literature.
| Parameter | Summary of Available Data |
|---|---|
| Ester & Formulation | Very long-chain fatty acid ester; historically available as a 100 mg/mL oil solution for intramuscular injection [1]. |
| Reported Duration of Action | Intramuscular injection: 10–12.5 mg for 1–2 months; 25–50 mg for 2–4 months [1]. |
| Mechanism of Prolongation | Acts as a prodrug. The long, lipophilic undecylate ester chain increases fat solubility, slowing release from the injection-site depot and subsequent cleavage by esterases into active estradiol [1] [2]. |
| Key Variability Factors | • Ester Lipophilicity & Chain Length: Primary driver of slow release [2]. • Formulation: Oil type, ester concentration, and excipients (e.g., Benzyl Benzoate) influence release kinetics [3] [4]. • Administration: Injection site, depth, and technique (IM vs. SubQ) [3]. • Individual Physiology: Metabolic rate, body mass, and lifestyle factors [3]. | | Data Limitations | Pharmacokinetic data is described as "substantially sparser" compared to other esters. One analysis noted a lack of adequate published data for modeling a proper concentration-time curve [5] [3]. |
While direct protocols for this compound are scarce, the general factors affecting injectable ester pharmacokinetics suggest the following research and troubleshooting approaches.
Formulation Optimization
Administration Standardization
Q1: Why is robust, published pharmacokinetic data for this compound so difficult to find? The drug has been discontinued in many markets [1] [2]. Furthermore, one meta-analysis concluded that there was a lack of adequate published data to derive a reasonable pharmacokinetic curve, and another source noted that available studies stopped measuring levels too early to capture the full elimination profile [5] [3].
Q2: What are the critical factors to control in a study investigating peak-trough variability of long-acting injectables like this compound? You must control for formulation consistency (oil, excipients, concentration), administration variables (injection route, site, depth, technique), and participant physiology (metabolism, body mass). Much of the observed variability in pharmacokinetic models is attributed to these poorly understood or controlled factors [3].
Q3: How can the slow onset of action for this compound be managed in a clinical trial setting? A proposed method to achieve steady-state levels more quickly is to use a loading dose strategy, such as doubling the first dose or administering the second dose sooner than the standard interval [4]. This should be rigorously tested for safety and efficacy.
The diagram below outlines a high-level workflow for developing and testing strategies to reduce the peak-trough variability of this compound, based on the inferred strategies.
Estradiol undecylate (EU) is a long-acting prodrug of estradiol, offering a duration of action from 1 to 4 months depending on the administered dose [1]. It is administered via intramuscular (IM) or subcutaneous (SubQ) injection as an oil solution [1] [2].
The table below summarizes its core pharmacokinetic properties and researched dosing ranges:
| Property | Details |
|---|---|
| Drug Class | Estrogen; Estrogen ester (natural, bioidentical) [1]. |
| Mechanism of Action | Agonist of the estrogen receptor. Slow cleavage via esterases in the liver, blood, and tissues into estradiol and undecanoic acid [1]. |
| Form | Oil solution for IM or SubQ injection [1] [2]. |
| Typical Concentration | 50 mg/mL or 100 mg/mL [1] [2]. |
| Reported Dosage Ranges | Prostate Cancer: 100 mg every 3-4 weeks [1]. Feminizing Therapy: 100 to 800 mg per month [1]. Community Guidance: ~6-9 mg per week, equating to 0.25-0.6 mL every 14-28 days of a 50 mg/mL solution [2]. |
For the purpose of drug development and clinical trial design, please note the following critical limitations in the existing data:
For researchers designing studies, establishing a robust pharmacokinetic sampling protocol is essential to overcome existing data gaps.
Key Sampling Strategy: The critical improvement over historical studies is the extended sparse sampling during the elimination phase (Weeks 3-12+). This is necessary to fully characterize the terminal half-life and accurately model the complete pharmacokinetic profile [3].
Q1: What is the recommended injection interval for a 100 mg dose in clinical studies? Based on historical clinical use for conditions like prostate cancer, a monthly (every 4 weeks) injection interval has been standard for a 100 mg dose [1]. Its duration of action, however, is reported to be 1-2 months for lower doses (10-12.5 mg) and 2-4 months for higher doses (25-50 mg) [1], suggesting that longer intervals are pharmacologically possible.
Q2: How should an optimal dosing regimen be determined given the sparse data? The current data is insufficient to definitively recommend an optimal regimen [3]. Future studies should:
Gynecomastia results from an altered ratio of androgens to estrogens, leading to excessive estrogenic stimulation of breast tissue [1] [2]. This compound, as a long-acting ester of estradiol, contributes to this imbalance through several key mechanisms.
The quantitative findings from clinical studies are summarized in the table below.
| Aspect | Clinical Findings |
|---|---|
| Incidence in Prostate Cancer Therapy | 100% (21/21 patients) in one study cohort [3]. |
| Typical Dosage & Regimen | 100 mg via intramuscular injection once per month [3]. |
| Mechanism of Action | Long-acting prodrug of estradiol; agonist of the estrogen receptor [3]. |
| Primary Prevention Strategy | Use of Aromatase Inhibitors (e.g., Anastrozole) to block conversion of androgens to estrogen [2]. |
| Post-Symptom Management | Use of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen to block receptors in breast tissue [1]. |
For investigating gynecomastia and evaluating prevention strategies, the following models and endpoints are relevant for preclinical and clinical research.
Phenotypic screening, which identifies compounds based on observable effects without requiring prior knowledge of a specific molecular target, is a powerful tool for discovery [5]. The following in vivo models are commonly used in endocrine research:
When designing experiments, consider measuring these critical parameters:
Q: What is the most critical factor to monitor in preclinical studies assessing gynecomastia risk with this compound? A: The most critical factors are the serum Estradiol (E2) level and the estradiol-to-testosterone ratio. Consistent monitoring is essential, as the long duration of action of this compound means levels remain elevated for months [3]. The target should be to keep estradiol within or near the adult male reference range (10-50 pg/mL) to minimize tissue stimulation [6].
Q: A research subject presents with rising estradiol levels and initial breast tenderness. What is the recommended pharmacological intervention? A: The standard research protocol would involve administering a Selective Estrogen Receptor Modulator (SERM) such as Tamoxifen. Tamoxifen acts as an antagonist in breast tissue, blocking the estrogen receptors and preventing further progression of gynecomastia. A typical research dose is 20-40 mg daily until symptoms resolve [1].
Q: How can we proactively prevent gynecomastia in a long-term study using this compound? A: Prophylactic use of an Aromatase Inhibitor (AI), such as Anastrozole, is the primary strategy. AIs work by blocking the aromatase enzyme, preventing the conversion of androgens into estrogens. Dosing should be initiated at the start of the study and adjusted based on periodic estradiol level monitoring [2].
| Problem | Potential Causes | Suggested Actions |
|---|---|---|
| Unexpectedly High Estradiol Levels | Accelerated ester hydrolysis; impaired drug clearance; dosing error. | Verify dosage and administration route; check liver and kidney function markers; extend time between monitoring points. |
| Gynecomastia Development Despite Normal Estradiol Levels | Individual sensitivity of breast tissue; elevated SHBG reducing free testosterone; progestogenic co-medications. | Measure SHBG and free testosterone; assess for co-administered progestogenic agents; initiate SERM (Tamoxifen). |
| Inadequate Testosterone Suppression | Dose of this compound too low; individual variation in metabolism. | Confirm estradiol levels are sufficiently supraphysiological; consider dose adjustment per protocol. |
The following diagram outlines a logical workflow for designing a study to test gynecomastia prevention strategies.
The risk of thrombophlebitis and other cardiovascular complications with estradiol undecylate is documented in a specific clinical trial. The table below summarizes the key findings from a study of 21 men with prostate cancer treated with 100 mg/month intramuscular injections [1].
| Complication Type | Specific Event | Incidence in this compound Group (n=21) |
|---|---|---|
| Cardiovascular Morbidity | Peripheral edema and superficial thrombophlebitis | 38% (8 men) |
| Coronary heart disease | 24% (5 men) | |
| Deep vein thrombosis (DVT) | 4.8% (1 man) | |
| Cardiovascular Mortality | Myocardial infarction | 4.8% (1 man) |
| Pulmonary embolism | 4.8% (1 man) | |
| Total Cardiovascular Complications | 76% (16 men) | |
| Other Common Side Effects | Gynecomastia | 100% (21 men) |
| Erectile dysfunction | 90% (19 men) |
It is important to interpret these findings with caution. This was a relatively small study, and the high incidence of cardiovascular events contrasts with some studies of other high-dose estradiol therapies, such as polyestradiol phosphate or transdermal estradiol, which have shown minimal cardiovascular toxicity [1].
The increased risk of thrombophlebitis and other blood clots is a recognized class effect of estrogen therapies. The underlying mechanism is believed to be estrogen receptor activation in the liver, which modulates the production of various circulating coagulation factors [2].
The route of administration is a critical factor in this risk:
The following diagram illustrates how the administration route influences thrombophlebitis risk.
Based on the pharmacological profile of this compound and general principles of estrogen safety, here are key considerations for mitigating thrombophlebitis risk in a research setting.
| Strategy | Consideration for Researchers |
|---|---|
| Dose Selection | Use the lowest effective dose possible to achieve the research objective. High doses are strongly associated with increased cardiovascular risk [1] [2]. |
| Dosing Interval | Leverage the long duration of action. This compound is a long-acting ester; injections can maintain effects for 1 to 4 months, reducing the frequency of high peak exposures [1]. |
| Population Screening | Exclude subjects with pre-existing risk factors for thrombosis. These include coagulation disorders, thrombophilic mutations, history of blood clots, cardiovascular disease, and liver disease [1] [3]. |
| Subject Monitoring | Implement close clinical surveillance for signs of complications. Monitor for symptoms of superficial thrombophlebitis (redness, pain along a vein), DVT (leg swelling, pain), and pulmonary embolism (sudden shortness of breath) [1] [4]. |
| Route Consideration | Acknowledge that while IM avoids first-pass, it is not risk-free. For study designs comparing estrogen routes, transdermal estradiol may be a lower-risk comparator for hepatic effects [2]. |
Q1: How does this compound's thrombophlebitis risk compare to other estradiol esters like valerate or cypionate? A1: Direct head-to-head comparisons are scarce. However, the risk is primarily driven by the dose and resulting estrogen exposure levels rather than the specific ester. All estradiol esters can confer this risk at sufficiently high doses. The longer chain of this compound provides a sustained release, which may lead to a different risk profile compared to shorter-acting esters, but the key mitigator remains using the minimum effective dose [1] [5] [2].
Q2: Are there any specific drug interactions that could further increase thrombotic risk in studies? A2: The search results do not list specific interactions for this compound. However, for estradiol in general, concomitant use of progestins (like medroxyprogesterone acetate) has been shown in large studies to augment the risk of blood clots associated with oral estrogen therapy. Researchers should exercise caution when designing studies that combine this compound with other hormonal therapies [2] [3].
Q1: What are the primary pharmacokinetic challenges when working with this compound? The main challenge is the limited availability of robust clinical pharmacokinetic (PK) data. A 2021 meta-analysis noted that "pharmacokinetic data for intramuscular this compound are substantially sparser compared to other esters," with data from key studies stopping measurements at the 2-week mark, preventing a full profile of the elimination phase and an accurate estimate of the terminal half-life [1]. Furthermore, no reasonable PK model could be derived from published data for an injectable estradiol simulator, necessitating a hypothetical model based on the structurally similar testosterone undecanoate [2] [3].
Q2: What are the reported clinical durations and corresponding doses? Despite data limitations, the following durations have been reported in clinical literature, which are essential for designing dosing regimens to achieve steady-state [4]:
| Injection Dose | Reported Duration of Action |
|---|---|
| 10–12.5 mg | 1–2 months |
| 25–50 mg | 2–4 months |
Q3: How can I design a regimen to achieve steady-state concentrations with a long-acting ester like this compound? Achieving steady-state requires repeated administration over a period equivalent to four to five half-lives of the drug [5]. For esters with long and poorly characterized half-lives, this presents a significant hurdle. The following diagram illustrates this universal principle.
Given the data gap, one practical approach is to use a loading dose protocol. A loading dose is a higher initial dose that rapidly brings drug concentrations to a therapeutic range, after which smaller maintenance doses are administered to maintain steady-state [5]. The simulator from Transfeminine Science, while noting its hypothetical basis for EU, can be a valuable tool for modeling such regimens [3].
Q4: What are the critical factors influencing steady-state concentration (Css) in a study? Once a regimen is established, the average steady-state concentration is determined by the interplay of three key factors [5]. Monitoring these in study subjects is crucial.
| Factor | Impact on Steady-State Concentration (Css) |
|---|---|
| Dose | Higher doses increase the Css. |
| Dosing Interval | Shorter intervals lead to a higher Css. |
| Drug Clearance (CL) | Slower clearance (e.g., due to organ dysfunction) increases the Css. |
Based on the identified challenges, here is a recommended workflow for establishing a PK profile and steady-state regimen for this compound. This protocol emphasizes strategies to compensate for limited existing data.
Key Methodological Considerations:
Impurities in an Active Pharmaceutical Ingredient (API) are any components that are not the defined chemical entity itself. They are typically classified into three main categories, and their control is mandated by international regulatory guidelines like those from the International Council for Harmonisation (ICH) [1] [2].
The table below summarizes the types of impurities and their common sources:
| Impurity Type | Description | Common Sources |
|---|---|---|
| Organic Impurities | Substances closely related to the API [2]. | Starting materials, intermediates, by-products, degradation products from the API itself, or interaction products between the API and excipients [1] [2]. |
| Inorganic Impurities | Reagents, ligands, catalysts, heavy metals, or inorganic salts from the manufacturing process [2]. | |
| Residual Solvents | Volatile organic chemicals from the manufacturing process [2]. | Solvents used in the synthesis or purification of the API. They are classified by ICH based on toxicity (Class 1-3) [2]. |
The identification and control of impurities rely on a structured workflow of analytical methods. The following diagram outlines the core process for impurity profiling:
Forced Degradation (Stress) Studies These studies are designed to intentionally degrade the API under various stress conditions to predict potential degradation products and pathways. This helps in developing a stability-indicating analytical method [2].
High-Performance Liquid Chromatography (HPLC) HPLC is the primary technique for separating and quantifying impurities. A reversed-phase (C18) column is most commonly used [3] [4].
Impurity Identification with LC-MS/MS and NMR
| Question | Answer / Troubleshooting Guide |
|---|---|
| What are the regulatory thresholds for reporting and identifying impurities? | ICH Q3A guidelines define thresholds based on the daily dose. For a drug substance, typical identification thresholds are 0.10%. Reporting thresholds require lower levels to be documented [1]. |
| Why is my HPLC column backpressure increasing, or peaks are tailing? | This is often due to column contamination. Common causes are strongly retained analytes/organic fouling, buffer salt precipitation (especially with potassium phosphate), or using non-HPLC grade solvents [5]. Mitigation: Use guard columns, flush the column regularly with strong solvents according to the manufacturer's instructions, and ensure buffers are fully soluble in the mobile phase [5]. |
| How do I ensure my analytical method is valid for impurity quantification? | The method must be validated as per ICH Q2(R1). Key parameters include Specificity (no interference), Accuracy (closeness to true value), Precision (repeatability), Linearity (response is proportional to concentration), LOD/LOQ (sensitivity) [3] [2]. |
| What if I detect a new impurity during stability studies? | This is a common finding. You must identify and qualify the impurity. The analytical method may need to be updated to ensure it can separate and accurately quantify this new impurity. The safety of the impurity at its level must be assessed, potentially requiring toxicological studies [1]. |
Table 1: Clinical Dosing Regimens for this compound
| Indication | Typical Dosage | Administration Route & Frequency | Key Clinical Notes & Citations |
|---|---|---|---|
| Prostate Cancer | 100 mg every 3-4 weeks | Intramuscular (IM) injection [1] | High-dose estrogen therapy; largely superseded by GnRH analogues and antiandrogens [1]. |
| Suppression of Sex Drive | 50-100 mg every 3-4 weeks | Intramuscular (IM) injection [1] | Used in the treatment of sex offenders [1]. |
| Feminizing Hormone Therapy | 100 to 800 mg per month | Intramuscular (IM) injection [1] | Used off-label/protocol; wide dosing range reported in literature [1]. |
Table 2: Pharmacokinetic Properties of Estradiol Esters (Single Dose) | Estradiol Ester | Formulation | Approximate Duration of Action | Key Pharmacokinetic Insight | Citations | | :--- | :--- | :--- | :--- | :--- | | This compound | Oil solution (IM) | 1 to 4 months | Duration is dose-dependent: 10-12.5 mg lasts 1-2 months; 25-50 mg lasts 2-4 months [1]. | | Estradiol Valerate | Oil solution (IM) | ~2 weeks | Shorter duration and faster absorption compared to longer esters like undecylate [2]. | | Estradiol Cypionate | Oil solution (IM) | ~2-3 weeks | An intermediate-acting ester [2]. |
Pharmacokinetic Profile Characterization
Testosterone Suppression Efficacy
The following diagram illustrates the metabolic activation of this compound and its subsequent mechanism of action for testosterone suppression.
The table below summarizes a specific reversed-phase (RP) HPLC method developed for analyzing this compound. This can serve as a starting point for your assays [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Column | Newcrom R1 (C18-based, low silanol activity) [1] [2] |
| Mobile Phase | Acetonitrile (MeCN) : Water (with 0.1% phosphoric acid) [1] [2] |
| Ratio | 55 : 45 (v/v) [1] [2] |
| Flow Rate | 1.2 mL/min [1] [2] |
| Detection | UV-Vis Detector [1] [2] |
| Wavelength | 280 nm [1] [2] |
| Application Note | For MS-compatible applications, replace phosphoric acid with formic acid [1] [2]. Method is scalable for preparative separation and pharmacokinetics [1] [2]. |
Since search results lack specific interference data for this compound, this general guide for HPLC method development and troubleshooting is provided.
Q1: What is the first thing to check if my this compound peak is too small or absent? First, confirm that your detector wavelength is set correctly to 280 nm [1] [2]. Then, verify the integrity of your standard solution and check for possible sample decomposition. Ensure the injection volume is correct and that the sample is compatible with the mobile phase.
Q2: How can I modify this method for mass spectrometry (MS) detection? The method is adaptable for MS. The primary modification is replacing phosphoric acid in the aqueous mobile phase with 0.1% formic acid to ensure volatility and compatibility with the MS interface [1] [2].
Q3: My peak shape is broad or tailing. What are likely causes and solutions? Poor peak shape often indicates issues with the column or mismatched mobile phase conditions. First, consider a column cleanup with a strong solvent. If the problem persists, you may need to adjust the organic modifier ratio in the mobile phase or its pH. Using a guard column is highly recommended to protect the analytical column from contaminants [1].
| Parameter | This compound | Estradiol Valerate |
|---|---|---|
| Chemical Structure | Estradiol with undecanoate (11-carbon) ester [1] | Estradiol with valerate (5-carbon) ester [2] |
| Formulation | Oil solution for intramuscular injection [1] | Oil solution for intramuscular injection [2] |
| Relative Lipophilicity | Higher (Longer-chain ester) [3] | Lower (Shorter-chain ester) [3] |
| Duration by Dose (Single IM Injection) | 10-20 mg: 40-60 days 25-50 mg: 60-120 days [4] | 5 mg: 7-8 days 10 mg: 10-14 days 40 mg: 14-21 days 100 mg: 21-28 days [4] | | Common Clinical Dosing Intervals (IM)| 1 to 4 months [1] | 1 to 4 weeks [2] | | Elimination Half-life (IM) | Information not located in search results | ~3.5 days (Range: 1.2–7.2 days) [2] | | Mechanism of Prolonged Action | Slow release from lipophilic depot at injection site; cleavage to active estradiol by esterases [3] [1] | Slow release from lipophilic depot at injection site; cleavage to active estradiol by esterases [3] [5] |
The relationship between the chemical structure of the estradiol ester and its pharmacokinetic profile is foundational to understanding the differences in duration.
The data in the table above is primarily derived from clinical studies that measured the physiological response or drug concentration over time after a single intramuscular injection.
For research and development purposes, the core distinction lies in the manipulation of the ester side chain to engineer a drug's release profile. This compound, with its longer undecanoate ester, is the more lipophilic compound. This property directly results in its slower release from the intramuscular depot and its markedly longer duration of action, making it suitable for monthly or even less frequent dosing [3] [1].
It is important to note that much of the comparative pharmacokinetic data for these specific esters comes from older clinical studies. A contemporary informal meta-analysis has highlighted significant variability in estradiol levels and curve shapes across different studies, suggesting that fixed dosing recommendations may not be optimal for all individuals [3].
The table below summarizes the core characteristics, efficacy, and safety data for estradiol undecylate and cyproterone acetate based on clinical studies.
| Feature | This compound | Cyproterone Acetate |
|---|---|---|
| Drug Class | Estrogen; Estrogen ester [1] | Steroidal antiandrogen; Progestin [2] |
| Primary Mechanism | Suppresses testosterone via negative feedback on pituitary gland; direct cytotoxic effects? [3] | Androgen receptor blockade; suppresses testosterone via antigonadotropic effect [2] |
| Typical Dose for PCa | 100 mg via IM injection once every 4 weeks [1] | 100–300 mg/day orally (monotherapy) [2] [4] |
| Efficacy (Objective Response) | ~25–30% (similar to DES and Estramustine) [5] | Less than DES and Estramustine; somewhat less objective response [5] |
| Cardiovascular Toxicity | Significantly higher risk (e.g., 76% incidence in one study) [1] [5] | Lower risk compared to DES; no cardiovascular mortality in comparative studies [1] [5] |
| Common Side Effects | Gynecomastia (near universal), erectile dysfunction, fluid retention, thrombophlebitis [1] | Sexual dysfunction, fatigue, depression, weight gain, elevated liver enzymes [2] |
| Key Advantages | High-dose, long-acting formulation; monthly administration [1] | Oral administration; may offer slightly better initial preservation of sexual function compared to other agents [6] |
To critically assess the comparative data, understanding the design of key clinical trials is essential.
This study directly compared monotherapy with different agents, including cyproterone acetate and estradiol-based treatments [5] [6].
A phase III randomized trial provided critical safety data for this compound [1].
The following diagram illustrates the distinct pathways through which this compound and cyproterone acetate exert their effects in prostate cancer.
This visual summary highlights the key difference: this compound acts primarily centrally to reduce the signal for testosterone production, while cyproterone acetate has a dual mechanism, working both centrally and directly at the tumor cell level.
The table below summarizes the key characteristics of these two long-acting hormone esters.
| Parameter | Estradiol Undecylate (EU) | Testosterone Undecanoate (TU) |
|---|---|---|
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate [1] | Information not available in search results |
| Molecular Formula | C₂₉H₄₄O₃ [1] | Information not available in search results |
| Molecular Weight | 440.668 g·mol⁻¹ [1] | Information not available in search results |
| Ester Chain Length | 10 carbons ("undecyl") [2] | 11 carbons ("undecanoyl") [3] |
| Active Hormone | Estradiol [1] | Testosterone [4] |
| Primary Medical Uses | Prostate cancer (historical), transgender hormone therapy [1] | Male hypogonadism, gender-affirming therapy [5] [4] [3] |
| Common Administration Route | Intramuscular injection (oil solution) [1] | Intramuscular injection (oil solution); also oral formulations [4] [3] |
| Reported Duration of Action | 1 to 4 months, depending on dose (e.g., 25-50 mg IM: 2-4 months) [1] | Approximately 12 weeks for a 1000 mg IM dose [4] |
| Key PK Data Availability | Limited. Lacks published concentration-time curves for full modeling; reported duration is based on clinical effect [2] [6] | Well-characterized. Robust clinical concentration-time data available from multiple studies [2] [4] |
| Metabolism | Cleavage by esterases in liver, blood, and tissues into estradiol and undecanoic acid; also a substrate of CYP3A4 [1] [7] | Presumed cleavage by esterases into testosterone and undecanoic acid; specific cytochrome P450 pathway not detailed in search results |
The shared undecanoate ester leads to very similar long-acting pharmacokinetic profiles, though direct comparative human data is scarce.
The following diagram illustrates the parallel metabolic pathways of this compound and testosterone undecanoate.
For researchers seeking to characterize a long-acting injectable hormone ester, the following protocol outlines a standard methodology, consistent with the studies referenced in the search results [5] [4].
The table below summarizes key characteristics of major injectable estradiol esters, ordered by approximate duration of action.
| Estradiol Ester | Abbreviation | Common Formulations | Approximate Duration (Single Dose) | Key Pharmacokinetic Features |
|---|---|---|---|---|
| Estradiol Benzoate | EB | Oil solution [1] | Several days [1] | Rapid onset, short duration [1] |
| Estradiol Valerate | EV | Oil solution [1] | 1-2 weeks [1] [2] | Well-characterized; moderate duration [1] |
| Estradiol Cypionate | EC | Oil solution, Aqueous suspension [1] | ~2 weeks [1] [2] | Longer duration than EV; data available from combined injectable contraceptives [1] |
| Estradiol Enanthate | EEn | Oil solution [1] | Several weeks [1] | Data primarily from contraceptive studies (Perlutal); sparser than EV/EC [3] |
| Estradiol Undecylate | EU, EUn | Oil solution [4] [1] | 1 to 4 months [4] | Very long-acting. Limited quantitative serum level data; most studies stopped measurements early [4] [1] [3] |
Available data comes from pharmacokinetic studies that measure serum estradiol levels over time after intramuscular injection.
The duration of injectable estradiol esters is primarily determined by the lipophilicity of the ester. Heavier, more lipophilic esters are released more slowly from the injection-site depot [1].
The pharmacokinetic behavior of this compound can be conceptually understood through a multi-compartment model that accounts for its release, distribution, and elimination [3].
The table below summarizes the core characteristics of these two estrogen delivery methods based on available clinical data.
| Feature | Estradiol Undecylate (Injection) | Transdermal Estradiol (Patch/Gel/Spray) |
|---|---|---|
| Route of Administration | Intramuscular injection [1] | Applied to skin (e.g., lower abdomen, buttock) [2] |
| Dosing Frequency | Every 1 to 4 months, depending on dose [1] | Once or twice weekly (patch); Daily (gel/spray) [3] [2] |
| Efficacy (Hot Flush Reduction) | Historically effective for menopausal symptoms and prostate cancer [1] | Significant reduction in hot flush frequency; comparable to oral estrogen [4] [5] |
| Key Efficacy Data | Used at 100 mg/month for prostate cancer [1] | 100 μg/day patch reduced weekly hot flushes by ~69% in 12 weeks [5]. Scrotal patch application showed ~5x higher absorption [6]. |
| Pharmacokinetic Profile | Very long-acting prodrug; sustained release over weeks [1] | Avoids first-pass liver metabolism; provides more stable estradiol levels [3] [5] |
| Local Tolerability | Injection site reactions possible | Patches can cause skin irritation; metered-dose spray shows favorable local tolerability [4] |
| Systemic Safety Profile | High doses for prostate cancer linked to cardiovascular risk [1] | Generally lower risk of venous thromboembolism (VTE) compared to oral estrogen [3] [7] |
| Key Variability Consideration | Consistent levels from sustained release | High interindividual variability in absorption; up to 1 in 4 users may have subtherapeutic levels [8] |
Supporting data for the comparisons above come from specific study designs.
1. Efficacy for Vasomotor Symptoms
2. Absorption and Pharmacokinetics A key methodological concept in transdermal research is the assessment of absorption across different skin sites.
3. Safety and Cardiovascular Considerations
The metabolic pathways of these two administration routes are fundamentally different, which underlies their distinct safety profiles, as illustrated below.
The table below summarizes the core characteristics and clinical profiles of these two therapeutic classes based on the gathered data.
| Feature | Estradiol Undecylate (EU) | GnRH Analogues (e.g., Leuprorelin, Goserelin) |
|---|---|---|
| Drug Class | Estrogen ester; Natural estrogen agonist [1] [2] | GnRH receptor agonist (initially), then functional antagonist [3] [4] |
| Primary Mechanism of Action | Agonism of the estrogen receptor (ER), leading to direct negative feedback on the HPG axis and suppression of gonadotropins [1] [5]. | Initial stimulation ("flare"), then continuous exposure causes desensitization of pituitary GnRH receptors, leading to profound suppression of LH/FSH and sex hormone production [3] [6] [4]. |
| Primary Indications | Advanced prostate cancer, historically used in transgender hormone therapy [1]. | Prostate cancer, breast cancer, endometriosis, uterine leiomyomata, precocious puberty, assisted reproduction [3] [4]. |
| Dosing Frequency | Intramuscular injection every 1 to 4 months, depending on dose [1]. | Typically monthly or 3-monthly subcutaneous or intramuscular injections [4]. |
| Key Advantages | Very long duration of action; considered a "bioidentical" estrogen [1]. | Highly effective suppression of sex hormones; broader range of approved indications; avoids estrogen-related side effects [3] [4]. |
| Key Disadvantages & Side Effects | High risk of cardiovascular events (thrombosis, edema), gynecomastia, feminization in men [1]. Used in men with prostate cancer. | Initial disease "flare"; side effects of hypogonadism (e.g., hot flashes, bone mineral density loss) [4]. |
Mechanism and Specificity: this compound is a prodrug of estradiol that provides a slow, continuous release of a natural estrogen [1]. Its action is broad, mediated through estrogen receptors in various tissues, which explains both its efficacy and its side-effect profile, particularly on the cardiovascular system and breast tissue [1]. In contrast, GnRH analogues act with high specificity on the pituitary gland. Their initial agonistic effect causes a transient surge in LH and FSH (the "flare" effect), but sustained administration leads to receptor downregulation and desensitization, effectively creating a "medical castration" with very low levels of testicular testosterone [3] [6] [4].
Efficacy and Safety: The search results highlight a significant concern for this compound's cardiovascular safety. One cited study in men with prostate cancer reported a 67% incidence of cardiovascular morbidity and a 9.5% incidence of cardiovascular mortality [1]. This toxicity profile is a primary reason it and other high-dose estrogen therapies were largely superseded by GnRH analogues, which do not carry the same thrombotic risks [1] [4]. GnRH analogues are considered a cornerstone of modern hormonal therapy for prostate cancer due to their potent efficacy and more manageable side-effect profile, which primarily involves symptoms of hypogonadism [4].
The clinical data for this compound, particularly its safety profile, comes from older clinical trials in men with prostate cancer. A typical study design is exemplified by the Jacobi et al. trial [1]:
The two therapies work through fundamentally different signaling pathways to achieve a similar end goal of suppressing androgen activity in prostate cancer.
| Estrogen Compound | Binding Affinity for ERα (Relative to E2) | Binding Affinity for ERβ (Relative to E2) | Key Characteristics |
|---|---|---|---|
| Ethinylestradiol (EE) | Approximately 2 times higher than E2 [1] | Approximately half that of E2 [1] | Synthetic; high oral bioavailability; potent hepatic effects [2] [1] [3]. |
| Estradiol (E2) | Reference compound (1x) [1] | Reference compound (1x) [1] | Natural estrogen; the active metabolite of estradiol undecylate [4] [1]. |
| This compound | Data not available (Prodrug of E2) | Data not available (Prodrug of E2) | Very long-acting ester prodrug; converted to E2 in the body; binding is expected to be identical to E2 after metabolism [4]. |
While direct data for this compound is unavailable, research into EE's binding provides context for relevant experimental approaches.
The following diagram illustrates the general signaling pathway of estrogen receptor agonists like E2 and EE, highlighting a key difference in their metabolism.
As shown, this compound must first be converted to estradiol to exert its effects, whereas EE is active in its administered form. Both then bind to estrogen receptors, triggering a range of genomic and non-genomic signaling pathways that lead to diverse cellular outcomes [4] [6].
Health Hazard